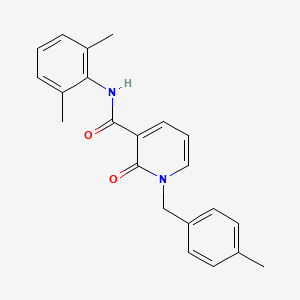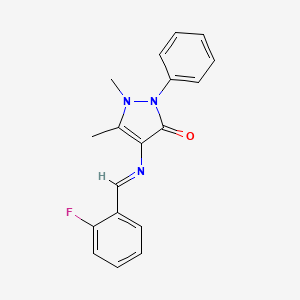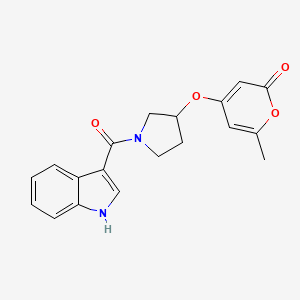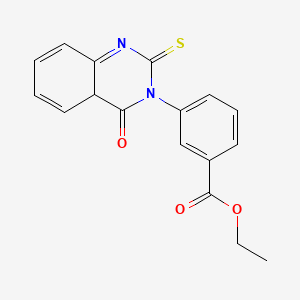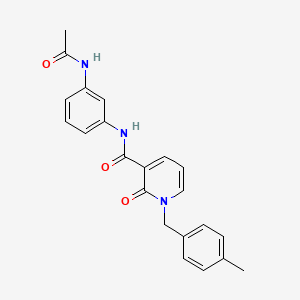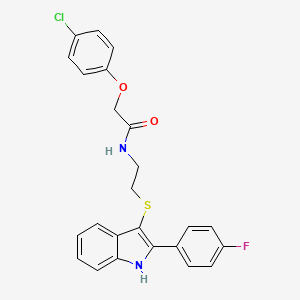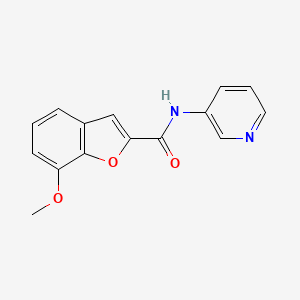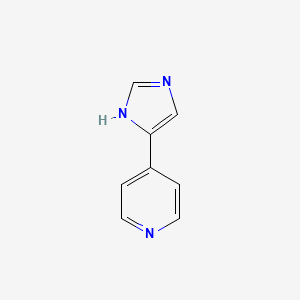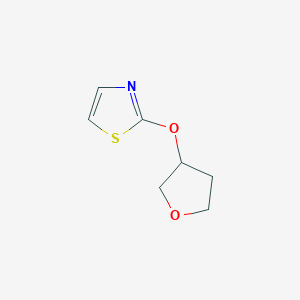![molecular formula C16H23N5O3 B2589240 6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 915930-71-1](/img/structure/B2589240.png)
6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Fluorescent Probes for Biomedical Applications
F3234-0413: has potential applications as a fluorescent probe in biomedical research. Due to its structural properties, it can be used for the rapid detection of chemical substances and the study of physiological and pathological processes at the cellular level. Its sensitivity and selectivity make it an excellent candidate for developing new diagnostic tools and theranostics .
Sensing Agents for Biological Molecules
The compound’s unique structure may allow it to interact with biological molecules such as enzymes, DNAs/RNAs, lipids, and carbohydrates. This interaction can be harnessed to create sensing agents that detect and measure the concentration of these biomolecules, providing valuable insights into biological and disease-relevant events .
Development of Molecular Logic Gates
“F3234-0413” could be integral in constructing molecular logic gates. These systems can process inputs at the molecular level to produce an output, akin to binary operations in digital electronics. This application is crucial for the development of molecular computers and advanced nanotechnology .
Reaction-Based Fluorescent Probes
The compound may serve as a reaction-based fluorescent probe. This application involves the compound undergoing a chemical reaction that results in a fluorescent signal in the presence of specific analytes. It’s particularly useful for detecting reactive oxygen, nitrogen, and sulfur species in various research contexts .
Excited-State Intramolecular Proton Transfer (ESIPT) Based Sensors
Due to its chemical structure, “F3234-0413” might be suitable for ESIPT-based sensors. These sensors exploit the excited-state intramolecular proton transfer to create a fluorescence response, which can be used for imaging and sensing applications in biological systems .
Fluorogenic Prodrugs for Therapeutic Applications
The compound’s ability to fluoresce can be applied to create fluorogenic prodrugs. These are compounds that are non-fluorescent until they are metabolically activated within the body, at which point they emit a fluorescent signal. This property can be used for targeted drug delivery and controlled release systems .
Orientations Futures
Propriétés
IUPAC Name |
6-butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-10(2)21-11(3)9-20-12-13(17-15(20)21)18(4)16(23)19(14(12)22)7-8-24-5/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHALDSLQZIKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

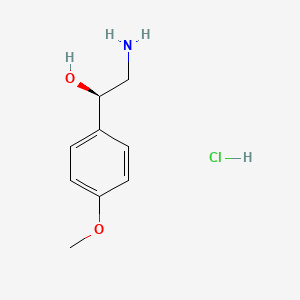
![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)
